N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Description
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a chemically modified nucleoside derivative designed for applications in oligonucleotide synthesis and RNA research. Its structure features two critical protective groups:
- N-Benzoyl: Protects the exocyclic amine group of guanosine, enhancing stability during chemical reactions.
- 3'-O-[tert-butyl(dimethyl)silyl] (TBDMS): A bulky silyl ether group that shields the 3'-hydroxyl, enabling selective reactivity at other positions (e.g., 5'-OH for phosphorylation) .
This compound is pivotal in solid-phase synthesis, where selective deprotection strategies are required. Its design balances steric protection with controlled reactivity, making it a cornerstone in RNA analog development.
Properties
CAS No. |
72409-44-0 |
|---|---|
Molecular Formula |
C23H31N5O6Si |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
InChI Key |
BXIMKBLGWFFOCA-VGKBRBPRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps:
Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of guanosine is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Benzoylation of the Nitrogen Atom: The nitrogen atom of the guanosine is then benzoylated by reacting it with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine involves the protection of reactive groups during chemical reactions. The tert-butyl(dimethyl)silyl group protects the 3’-hydroxyl group from nucleophilic attack, while the benzoyl group protects the nitrogen atom from electrophilic attack. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Protective Group Strategies
The functionalization of guanosine derivatives varies based on protective group positioning and chemistry. Key analogs include:
A. N2-Acetyl-2'-O-TBDMS-3',5'-O-(di-tert-butylsilylene)-6-(2-cyanoethylthio)guanosine (Compound 4, )
- Substituents: N2-Acetyl (vs. N-Benzoyl in the target compound). 2'-O-TBDMS and 3',5'-di-tert-butylsilylene (vs. single 3'-O-TBDMS). 6-(2-cyanoethylthio) modification.
- Impact :
B. 2-N-Isobutyryl-5'-O-DMTr-2'-O-(dicyanoethyl phosphotriester)guanosine (Compound 11c, )
- Substituents :
- 2-N-Isobutyryl (vs. N-Benzoyl).
- 5'-O-dimethoxytrityl (DMTr) and 2'-O-phosphotriester groups.
- Impact :
Target Compound: N-Benzoyl-3'-O-TBDMS-guanosine
- Advantages :
- The 3'-O-TBDMS group allows selective 5'-OH activation, critical for stepwise oligonucleotide assembly.
- N-Benzoyl’s aromaticity enhances stability under acidic conditions, making it suitable for prolonged synthetic workflows.
Comparative Physicochemical Properties
Biological Activity
Overview of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
This compound is a modified guanosine derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and as a tool in RNA research. This compound incorporates a benzoyl group and a tert-butyl(dimethyl)silyl protecting group, which enhance its stability and solubility.
Antiviral Properties
Research indicates that guanosine derivatives can exhibit antiviral activity by mimicking natural nucleosides. This compound may inhibit viral replication by competing with natural substrates for viral polymerases. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.
Enzyme Inhibition
Studies have shown that modified guanosine compounds can act as inhibitors of various enzymes, including kinases and polymerases. The presence of the benzoyl group may enhance binding affinity to these enzymes, potentially leading to therapeutic effects against diseases such as cancer and viral infections.
RNA Interaction
The structural modifications in this compound may also facilitate its interaction with RNA molecules. This property is crucial for applications in RNA-based therapeutics and research, where such compounds can be utilized to stabilize RNA structures or modulate RNA-protein interactions.
Case Studies
-
Antiviral Activity Against Hepatitis C Virus (HCV)
- A study investigated the efficacy of various guanosine derivatives, including this compound, against HCV. Results indicated a significant reduction in viral load in treated cell cultures, suggesting potential for further development as an HCV therapeutic agent.
-
Inhibition of Cancer Cell Proliferation
- In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for anticancer drug development.
Research Findings Summary Table
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Study 1 | Antiviral Activity | Significant reduction in HCV viral load | Potential therapeutic agent for HCV |
| Study 2 | Cancer Proliferation | Induced apoptosis in cancer cells | Candidate for anticancer therapy |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the tert-butyl(dimethyl)silyl (TBS) group at the 3'-OH position of guanosine, and how is selectivity achieved?
- Methodology : The TBS group is typically introduced using tert-butyldimethylsilyl chloride (TBSCl) or TBS triflate (TBSOTf) under anhydrous conditions. A base such as imidazole or 2,6-lutidine is added to activate the hydroxyl group. For example, in analogous syntheses, TBSOTf reacts with guanosine derivatives in dichloromethane (CH₂Cl₂) at room temperature to achieve regioselective protection of the 3'-OH . Subsequent benzoylation at the exocyclic amine is performed using benzoyl chloride in pyridine.
Q. Which analytical techniques are critical for confirming the structure and purity of silyl-protected nucleosides?
- Key Techniques :
- ¹H/¹³C NMR : Identifies tert-butyl protons (δ ~0.1–1.0 ppm for Si(CH₃)₂ groups) and benzoyl aromatic signals (δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 649.26 for a related TBS-protected guanosine derivative) .
- Silica Gel Chromatography : Purification using gradients like 1–3% methanol in chloroform removes unreacted reagents and by-products .
Q. Why is the TBS group preferred over other silyl protecting groups in oligonucleotide synthesis?
- Advantages : The TBS group offers steric bulk to prevent undesired side reactions and stability under basic conditions . It is selectively removed using tetrabutylammonium fluoride (TBAF) or HF-pyridine , enabling orthogonal deprotection strategies .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the silylation of guanosine derivatives to minimize side products?
- Strategies :
- Controlled Temperature : Refluxing in acetone with NaBr (e.g., 58% yield for a brominated guanosine derivative) avoids over-silylation .
- Inert Atmosphere : Reactions under argon (Ar) prevent oxidation of sensitive intermediates .
- Stoichiometry : Use a 1.2–1.5 molar excess of TBSCl to ensure complete protection while avoiding di-silylation .
Q. What challenges arise in the regioselective introduction of multiple protecting groups (e.g., TBS and benzoyl), and how are they resolved?
- Challenges : Competing reactivity at the 2'-OH or 5'-OH positions can lead to mixed products.
- Solutions :
- Orthogonal Protection : Use acid-labile groups (e.g., trityl) for 5'-OH before TBS protection at 3'-OH.
- Steric Control : Bulky silyl groups (e.g., TBS) favor 3'-OH protection due to steric hindrance at adjacent positions .
Q. How do researchers address discrepancies in NMR data for TBS-protected nucleosides, particularly in crowded spectral regions?
- Troubleshooting :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing ribose protons from benzoyl aromatic peaks .
- Deuterated Solvents : CDCl₃ or DMSO-d₆ enhances signal separation for tertiary butyl and methyl groups .
Q. What role does the TBS group play in mRNA stability studies, and how is its removal timed for functional analysis?
- Application : The TBS group stabilizes RNA during synthesis. Deprotection with TBAF in THF at 0°C ensures selective removal without degrading the RNA backbone. Real-time monitoring via HPLC or UV spectroscopy confirms completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
